molecular formula C16H15F2NO4S2 B2762913 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1706336-33-5

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No. B2762913
CAS RN: 1706336-33-5
M. Wt: 387.42
InChI Key: KNBWZFDPBJJPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is likely to be a solid under normal conditions . It contains an azetidine ring, which is a saturated three-membered ring with a nitrogen atom. It also contains two sulfonyl groups attached to 4-fluorobenzyl and 4-fluorophenyl groups respectively.

Scientific Research Applications

Synthesis and Antibacterial Activities

Azetidine derivatives, including 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, have been explored for their potential in synthesizing new antibacterial agents. For instance, a study described the synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane. These derivatives were incorporated into the C7 position of a quinolone nucleus, resulting in novel fluoroquinolones with greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used levofloxacin (Ikee et al., 2008).

Mechanism of Action in Antimicrobial Agents

Sulfonamide and sulfonylhydrazide derivatives of L-asparagine, acting as potential inhibitors of L-asparagine synthetase, have been synthesized to explore their role as antitumor agents. These compounds, including 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, have shown potential in inhibiting tumor-associated carbonic anhydrases, suggesting a novel mechanism of action that could lead to the development of new antimicrobial agents with applications in treating tuberculosis and potentially other bacterial infections (Brynes, Burckart, & Mokotoff, 1978).

Applications in Drug Design

The development of fluorescent ligands for the norepinephrine transporter, potentially useful in imaging neuroblastoma cells, underscores the versatility of azetidine derivatives in drug design and diagnostic applications. These compounds, by structurally relating to the NET substrate or inhibitors, highlight the utility of azetidine derivatives in synthesizing compounds with specific biological activities, including potential applications in cancer diagnostics (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWZFDPBJJPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

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